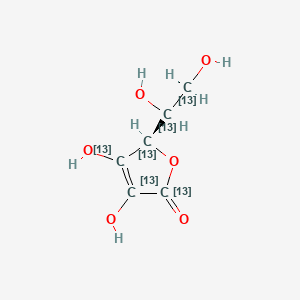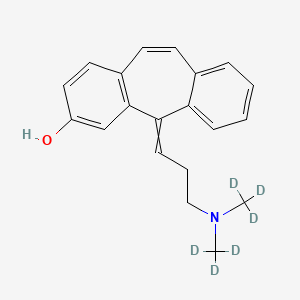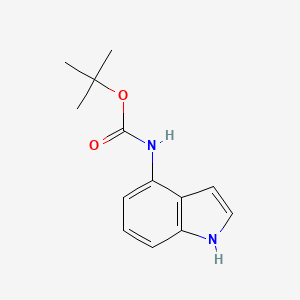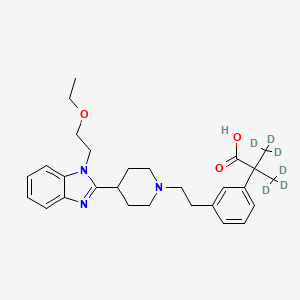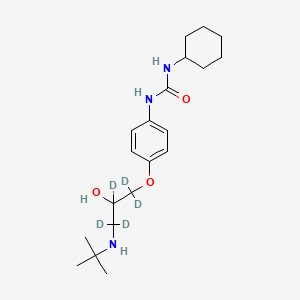
rac Talinolol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-Talinolol-d5 (R-T-d5) is a synthetic, non-steroidal, non-selective β-adrenergic receptor agonist (βAR) with a high affinity for the β1-adrenergic receptor (β1AR). It is a derivative of the popular drug talinolol, which is used in the treatment of hypertension and angina pectoris. R-T-d5 has been developed as an experimental tool to study the physiological and biochemical effects of βAR stimulation in vitro and in vivo.
Mécanisme D'action
Rac Talinolol-d5 binds to β1ARs on the cell surface, causing a conformational change in the receptor that activates G proteins. This activates a signal transduction cascade, leading to the activation of downstream effectors and the production of second messengers, such as cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which regulates the expression of genes involved in cellular metabolism.
Biochemical and Physiological Effects
rac Talinolol-d5 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that rac Talinolol-d5 can stimulate the production of cAMP, leading to the activation of PKA and the regulation of gene expression. In vivo studies have shown that rac Talinolol-d5 can increase heart rate, blood pressure, and contractility, as well as reduce peripheral vascular resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Rac Talinolol-d5 has several advantages for laboratory experiments. It is a highly selective β1AR agonist, making it ideal for studying the effects of β1AR stimulation. It is also non-toxic and has a long half-life, making it suitable for long-term experiments. However, rac Talinolol-d5 is not suitable for studying the effects of β2AR stimulation, as it has a low affinity for this receptor.
Orientations Futures
There are several potential future directions for rac Talinolol-d5. It could be used to study the effects of βAR stimulation on cardiovascular diseases, such as hypertension and angina pectoris. It could also be used to study the effects of βAR stimulation on metabolic diseases, such as obesity and diabetes. Additionally, it could be used to study the effects of βAR stimulation on neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to study the effects of βAR stimulation on the immune system, such as in the treatment of autoimmune diseases.
Méthodes De Synthèse
Rac Talinolol-d5 is synthesized from talinolol through a two-step process. In the first step, talinolol is reacted with chlorine gas in a solution of ethanol and water to form a chlorinated talinolol. In the second step, the chlorinated talinolol is treated with sodium borohydride to reduce the chlorine atom to a deuterium atom, forming rac Talinolol-d5.
Applications De Recherche Scientifique
Rac Talinolol-d5 is used as an experimental tool in a range of scientific research applications. It is used to study the effects of βAR stimulation on physiological and biochemical processes in vitro and in vivo. It is also used to study the effects of βAR stimulation on signal transduction pathways, gene expression, and cellular metabolism.
Propriétés
IUPAC Name |
1-[4-[3-(tert-butylamino)-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/i13D2,14D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWWQICDIZSOA-BZLWXWEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Talinolol-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

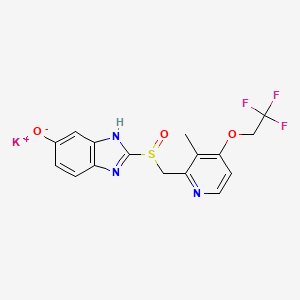


![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)



